2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid - 2098133-19-6

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Catalog Number: EVT-1771282
CAS Number: 2098133-19-6
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyrazole ring: This often utilizes reactions of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents [, , , , , , , , ].
  • Introduction of substituents: Depending on the desired final molecule, various reactions can be used to introduce substituents on the pyrazole ring or the acetic acid moiety [, , , , , , , , , , , , , , , , ].
Molecular Structure Analysis
  • Planar or near-planar pyrazole rings: This is commonly observed in the crystal structures of related molecules [, , ].
  • Influence of substituents on conformation: The dihedral angles between the pyrazole ring and other aromatic substituents can vary significantly depending on the specific substituents and their positions [, , ].
  • Potential for hydrogen bonding: The presence of nitrogen atoms in the pyrazole ring and oxygen atoms in the acetic acid moiety can contribute to hydrogen bonding interactions in the solid state and solution [, , , ].
Mechanism of Action
  • Glucagon receptor antagonism: Binding to and blocking the glucagon receptor, which is involved in glucose regulation [].
  • σ(1) receptor antagonism: Interacting with the σ(1) receptor, which plays a role in pain perception [, ].
  • Cannabinoid-1 receptor inverse agonism: Binding to and inhibiting the activity of the cannabinoid-1 receptor, potentially relevant for obesity treatment [].
Physical and Chemical Properties Analysis
  • Solid-state: Many derivatives are solids at room temperature [, , , ].
  • Solubility: Solubility can vary depending on the specific substituents. Some derivatives are soluble in common organic solvents [, , ].
  • Spectroscopic properties: Characterized by techniques such as IR, NMR, and mass spectrometry [, , , , , , , , , , , , , , , , ].
Applications
  • Agricultural chemistry: As potential herbicides or insecticides [].

(E)-5-((4-Chlorophenyl)diazenyl)-2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole

    2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid

    • Compound Description: This compound contains a 1H-pyrazole ring substituted at the 1-position with an acetic acid group, mirroring the core structure of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid. It also features a carbamoyl linker connecting to a tert-butyl-substituted benzyl group. []

    Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

      4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides

      • Compound Description: This class of compounds, 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides, were studied for their inhibitory effects on acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and human carbonic anhydrase II (hCA II) enzymes. These compounds exhibited promising inhibitory activity against all three enzymes, with Ki values in the nanomolar range. []

      (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

      • Compound Description: This compound, a 4,5-dihydro-1H-pyrazole derivative, features a furan ring and a phenyl group as substituents. Its stereochemical configuration was studied using X-ray structural analysis. []

      (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

      • Compound Description: This compound also belongs to the 4,5-dihydro-1H-pyrazole class and is structurally similar to the previous compound, with a furan ring and a thiophene ring as substituents. []

      3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

      • Compound Description: This compound represents a 1:1 adduct of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol and ethyl 3-(propan-2-ylidene)carbazate. Structural analysis revealed the presence of intermolecular hydrogen bonds contributing to its crystal packing. [, ]

      2-[5-(2-Methylphenyl)-3-(2-methylstyryl)-4,5-dihydro-1H-pyrazol-1-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine chloroform monosolvate

      • Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted at the 1-position with a complex pyrimidine derivative. It also includes a thiophene ring in its structure and exists as a chloroform monosolvate in its crystalline form. []

      Ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate

      • Compound Description: This compound, a 4,5-dihydro-1H-pyrazole derivative, possesses a phenyl group and a styryl group as substituents. Its crystal structure has been determined. []

      2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

      • Compound Description: This series of compounds, 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1 yl)-4-(trifluoromethyl)pyrimidines, were synthesized by the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. []

      N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

      • Compound Description: This compound, known as MK-0893, is a potent and selective glucagon receptor antagonist. It exhibited promising results in preclinical studies, demonstrating the ability to lower blood glucose levels in various mouse models of type 2 diabetes. []

      2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

      • Compound Description: These compounds feature a 4,5-dihydro-1H-pyrazol-1-yl)thiazole core, with a 1,2,3-triazole ring linked to the pyrazoline moiety. The synthesis of these compounds involved a multi-step process, and their structures were confirmed by X-ray crystallography. []

      2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

      • Compound Description: Similar to the previous compound, these compounds also contain a 4,5-dihydro-1H-pyrazole ring, but instead of being directly connected, a thiazole ring with a 1,2,3-triazole substituent is linked to the pyrazoline core. Their structures were also confirmed by X-ray crystallography. []

      1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

      • Compound Description: This series of bisheterocyclic compounds features two pyrazole rings linked by a propanone spacer. The presence of trifluoromethyl and hydroxyl substituents on the pyrazole rings is a notable structural feature. []

      3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

      • Compound Description: This series of compounds, characterized by a central pyranone ring, incorporates a pyrazole ring and a thiazole ring in its structure. The synthesis of these compounds involved a one-pot, four-component condensation reaction. []

      [Cu2(pypya)3(H2O)2]·Cl·(H2O)5 (1)

      • Compound Description: This copper(II) coordination compound, based on the ligand 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (Hpypya), exhibits a dinuclear structure with two copper ions coordinated to the ligand. []

      {[Cd(pypya)(ta)1/2]·H2O}n (2)

      • Compound Description: This cadmium(II) coordination compound, also based on the Hpypya ligand and terephthalic acid (H2ta), forms a polymeric structure with cadmium ions bridged by the ligands. []

      Cu2(PPA)2Br2(DMF)2 (1)

      • Compound Description: This copper(II) complex, utilizing the ligand 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (HPPA), forms a dinuclear structure with a 12-membered metallocycle. []

      Co2(PPA)2Cl2(DMF)2 (2)

      • Compound Description: This cobalt(II) complex is isostructural with the previous copper(II) complex, also employing the HPPA ligand to form a dinuclear structure. []

      1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

      • Compound Description: This series of compounds features a 1H-pyrazole ring linked to an oxadiazole ring, which is further substituted with an ethanone moiety and an aryl group. []

      {2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide derivatives

      • Compound Description: This series of compounds includes a benzimidazole ring linked to a pyrrolidine ring and an acetic acid hydrazide moiety. They differ significantly from the target compound in terms of their core structure and substituents. []

      1-[(3,5-diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one derivatives

      • Compound Description: This series of compounds features a 4,5-dihydro-1H-pyrazole ring substituted with two phenyl groups and an ethanone moiety connected to an indole ring. []

      1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

      • Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group and a propane-1-one moiety, which is further linked to a methyl-substituted phenylquinoline system. []
      • Compound Description: This series of compounds features a 4,5-dihydro-1H-pyrazole ring substituted with a fluoromethylphenyl group, an ethanone moiety connected to a benzooxazole ring, and an aryl group. These compounds were synthesized and evaluated for their antitubercular activity. []

      6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

      • Compound Description: This compound features a pyrazole ring linked to a thiadiazine ring, which is further substituted with a dichlorophenyl group and a carboxylic acid moiety. The study focused on synthesizing various organic and inorganic salts of this compound and evaluating their properties. []

      [Sn(bpza)2] (1a) and [Sn2(bpza)4] (1b)

      • Compound Description: These are tin(II) complexes with the ligand bis(pyrazol-1-yl)acetic acid (Hbpza). []

      [Sn(bdmpza)2] (2)

      • Compound Description: This is a tin(II) complex with the ligand bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza). []

      [Sn(bdmpza)F3] (3)

      • Compound Description: This is a tin(IV) complex formed by oxidizing the tin(II) complex [Sn(bdmpza)2]. []

      [Ga(bdmpza)2][ClO4] (4)

      • Compound Description: This is a gallium complex with the ligand Hbdmpza. []

      [Ga(bpza)2][GaCl4] (5)

      • Compound Description: This is another gallium complex with the ligand Hbpza. []
      • Compound Description: These are lanthanide complexes with (pyrazol-1-yl)acetic acid (L). []

      3-(3-Chloro-1H-pyrazol-1-yl)pyridine

      • Compound Description: This compound features a 1H-pyrazole ring linked to a pyridine ring and is a key intermediate in the synthesis of tyclopyrazoflor (1). []

      Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

      • Compound Description: This compound is an intermediate compound used in the synthesis of various heterocyclic compounds. []

      2-[2(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)]-vinyl chromene-4-ones

      • Compound Description: This group of compounds consists of a pyrazole ring linked to a thiophene ring and a chromenone moiety. []

      3-Methylisoxazole-5-carboxamides

      • Compound Description: This group of compounds features an isoxazole ring with a carboxamide group. []

      37. 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles* Compound Description: These compounds contain both pyrazole and isoxazole rings in their structure. []* Relevance: While these compounds share the 1H-pyrazole ring with 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, the presence of the isoxazole ring and the different connectivity set them apart from the target compound.

      Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino) methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

      • Compound Description: This compound contains two pyrazole rings linked by an amine moiety. []

      4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines

      • Compound Description: This group of compounds features a 4,5-dihydro-1H-pyrazole ring linked to a quinoline ring, and they differ in the substituents at the 3-position of the pyrazole ring. []

      4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines

      • Compound Description: This series is derived from the previous group, where the 4,5-dihydropyrazole ring is dehydrated to form a pyrazole ring, and they also vary in the substituents at the 3-position of the pyrazole ring. []

      2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters

      • Compound Description: These compounds contain an adamantyl group attached to a triazole ring, which is further linked to a thioacetic acid ester moiety. []

      4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

      • Compound Description: S1RA, or E-52862, is a potent and selective σ(1) receptor antagonist. It has shown promising results in animal models of pain, particularly neuropathic pain. []

      Properties

      CAS Number

      2098133-19-6

      Product Name

      2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

      IUPAC Name

      2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid

      Molecular Formula

      C11H12N2O2S

      Molecular Weight

      236.29 g/mol

      InChI

      InChI=1S/C11H12N2O2S/c1-2-9-5-10(8-3-4-16-7-8)12-13(9)6-11(14)15/h3-5,7H,2,6H2,1H3,(H,14,15)

      InChI Key

      OPUJAWLTNWWXSB-UHFFFAOYSA-N

      SMILES

      CCC1=CC(=NN1CC(=O)O)C2=CSC=C2

      Canonical SMILES

      CCC1=CC(=NN1CC(=O)O)C2=CSC=C2

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.